molecular formula C8H14O B15222291 (1S,3AS,6aS)-octahydropentalen-1-ol

(1S,3AS,6aS)-octahydropentalen-1-ol

Cat. No.: B15222291
M. Wt: 126.20 g/mol
InChI Key: AOONMBCPMGBOBG-FXQIFTODSA-N
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Description

(1S,3aS,6aS)-Octahydropentalen-1-ol is a bicyclic secondary alcohol characterized by a fused pentalene ring system (two cyclopentane rings) in a fully saturated octahydro configuration.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol

InChI

InChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2/t6-,7-,8-/m0/s1

InChI Key

AOONMBCPMGBOBG-FXQIFTODSA-N

Isomeric SMILES

C1C[C@H]2CC[C@@H]([C@H]2C1)O

Canonical SMILES

C1CC2CCC(C2C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3AS,6aS)-octahydropentalen-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of octahydropentalenone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production of (1S,3AS,6aS)-octahydropentalen-1-ol may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S,3AS,6aS)-octahydropentalen-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Major Products Formed:

Scientific Research Applications

Chemistry: (1S,3AS,6aS)-octahydropentalen-1-ol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may have therapeutic applications .

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of (1S,3AS,6aS)-octahydropentalen-1-ol depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between (1S,3aS,6aS)-octahydropentalen-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight Structure Type Functional Groups Key Properties/Applications References
(1S,3aS,6aS)-Octahydropentalen-1-ol (Target) C₈H₁₄O* ~126.19 Bicyclic (octahydropentalen) Secondary alcohol Pharmaceutical intermediate† Inferred
QU7 Ligand‡ ~C₃₄H₄₂O* ~466.7 Hexahydropentalen derivatives Tertiary alcohol, alkenyl, phenyl Protein-ligand interactions
Ramipril Related Compound A C₂₂H₃₀N₂O₅ 402.48 Octahydrocyclopenta[b]pyrrole Carboxylic acid, amide, ester Pharmaceutical impurity
(±)-1-Penten-3-ol C₅H₁₀O 86.13 Unsaturated linear alcohol Secondary alcohol Industrial solvent
6-Methylheptan-1-ol C₈H₁₈O 130.23 Branched primary alcohol Primary alcohol Fragrance, flavoring agent

*Assumed based on structural analysis. †Inferred from analogs. ‡PDB ligand: (1S,3aS,6aS)-5-hexyl-4-phenyl-3a-(1-phenylethenyl)-hexahydropentalen-1-ol.

Key Observations:

Bicyclic vs. Linear/Branched Structures : The target compound and QU7 ligand share bicyclic frameworks, enhancing structural rigidity compared to linear/branched alcohols like (±)-1-Penten-3-ol and 6-Methylheptan-1-ol. This rigidity is critical in pharmaceutical contexts for target binding .

Functional Group Diversity :

  • The QU7 ligand incorporates bulky phenyl and alkenyl substituents, increasing hydrophobicity and molecular weight (~466.7 vs. ~126.19 for the target compound). These groups likely enhance protein-binding specificity .
  • Ramipril Related Compound A includes a carboxylic acid and amide, enabling hydrogen bonding and ionic interactions essential for angiotensin-converting enzyme (ACE) inhibition .

Stereochemical Complexity : The target compound’s 1S,3aS,6aS configuration contrasts with the racemic (±)-1-Penten-3-ol, underscoring the importance of chirality in biological activity.

Physicochemical and Application-Based Differences

  • Solubility and Reactivity: Bicyclic alcohols (target, QU7, Ramipril analogs) exhibit lower solubility in water due to nonpolar ring systems but higher lipid solubility, favoring membrane permeability. Linear alcohols (e.g., 6-Methylheptan-1-ol) have higher volatility and are used in fragrances, while unsaturated alcohols like (±)-1-Penten-3-ol are reactive in industrial processes .
  • Thermal Stability : Bicyclic structures generally display higher thermal stability than linear analogs, a trait advantageous in synthetic chemistry.

Research Findings and Implications

  • Pharmaceutical Relevance: Ramipril-related compounds demonstrate that bicyclic frameworks with heteroatoms (e.g., nitrogen in cyclopenta[b]pyrrole) enhance bioactivity. The target compound’s pentalene system could mimic this behavior in drug design .
  • Synthetic Challenges : Stereoselective synthesis of the target compound’s octahydropentalen system requires advanced methods, contrasting with simpler alcohols like 6-Methylheptan-1-ol, which are commercially mass-produced .

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